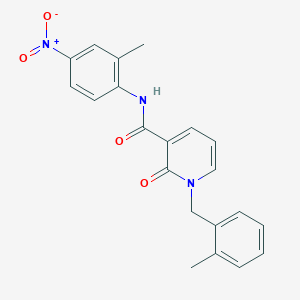

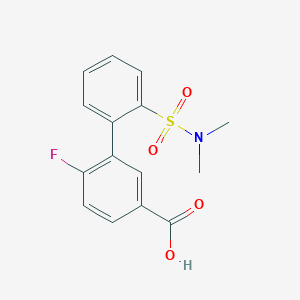

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 229.06 . The compound is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The molecular structure of “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is represented by the formula C8H12BNO4S . The InChI code for this compound is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 .Chemical Reactions Analysis

Borinic acids, such as “2-(N,N-Dimethylsulfamoyl)phenylboronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis

The boiling point of “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is predicted to be 428.5±55.0 °C . Its density is predicted to be 1.37±0.1 g/cm3 . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用

Anaerobic Transformation and Mechanism Elucidation

Research has employed isomeric fluorophenols to study the anaerobic transformation of phenol to benzoate, revealing insights into the mechanism of transformation. Specifically, the transformation led to the accumulation of fluorobenzoic acids, indicating that the carboxyl group was introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Synthesis and Structural Analysis

Another study focused on the synthesis and structural characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, demonstrating the utility of fluorinated benzoic acid derivatives in creating novel compounds with significant structural and vibrational properties (Saeed, Erben, Shaheen, & Flörke, 2011).

Herbicidal Activity

The synthesis of 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid showcased its potential herbicidal activity, underscoring the importance of such compounds in agricultural applications (Liu Chang-chun, 2006).

Material Synthesis and Application

Supramolecular Chemistry

Studies on supramolecular liquid crystals incorporating fluorobenzoic acid derivatives have provided insights into mesomorphic thermal stabilities, indicating the role of fluorinated compounds in designing materials with specific thermal properties (Bhagavath et al., 2013).

Safety and Hazards

作用機序

Target of Action

Boronic acids, such as this compound, are known to be involved in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with transition metals and other organic groups in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound may participate in two key processes: oxidative addition and transmetalation . In oxidative addition, the compound may interact with formally electrophilic organic groups, leading to the formation of new bonds. In transmetalation, the compound may transfer formally nucleophilic organic groups from boron to a transition metal .

Biochemical Pathways

Suzuki–miyaura cross-coupling reactions are widely used in carbon–carbon bond forming reactions . Therefore, the compound may influence biochemical pathways involving the formation or modification of carbon–carbon bonds.

Pharmacokinetics

The compound is described as a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds or the modification of existing ones.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may participate are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other functional groups.

特性

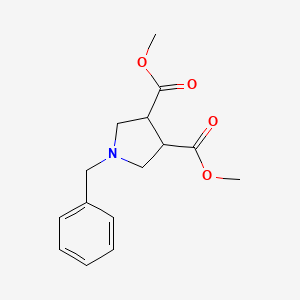

IUPAC Name |

3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)12-9-10(15(18)19)7-8-13(12)16/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWAQLVGPXJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)

![4-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814964.png)

![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2814969.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)